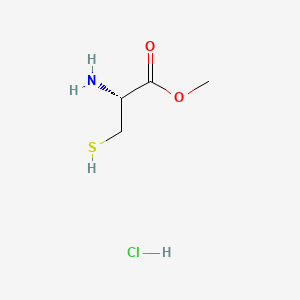

L-CYSTEINE METHYL ESTER HYDROCHLORIDE

説明

Structure

3D Structure of Parent

特性

CAS番号 |

871018-11-0 |

|---|---|

分子式 |

C4H10ClNO2S |

分子量 |

171.65 g/mol |

IUPAC名 |

hydron;methyl (2R)-2-amino-3-sulfanylpropanoate;chloride |

InChI |

InChI=1S/C4H9NO2S.ClH/c1-7-4(6)3(5)2-8;/h3,8H,2,5H2,1H3;1H/t3-;/m0./s1 |

InChIキー |

WHOHXJZQBJXAKL-DFWYDOINSA-N |

SMILES |

COC(=O)C(CS)N.Cl |

異性体SMILES |

[H+].COC(=O)[C@H](CS)N.[Cl-] |

正規SMILES |

[H+].COC(=O)C(CS)N.[Cl-] |

他のCAS番号 |

18598-63-5 |

物理的記述 |

White powder; Sulfur-like odour |

ピクトグラム |

Irritant |

配列 |

C |

溶解性 |

25.7 [ug/mL] (The mean of the results at pH 7.4) Soluble Soluble (in ethanol) |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of L-Cysteine Methyl Ester Hydrochloride

Abstract

L-cysteine methyl ester hydrochloride is a versatile molecule with significant therapeutic potential, primarily functioning as a highly bioavailable prodrug of the amino acid L-cysteine. This guide provides a comprehensive technical overview of its mechanism of action, intended for researchers, scientists, and professionals in drug development. We will explore its journey from a stable, cell-permeable ester to its intracellular hydrolysis, and its subsequent roles as a potent mucolytic agent and a critical precursor for the synthesis of glutathione (GSH), a cornerstone of cellular antioxidant defense. This document will detail the underlying biochemistry, delineate its impact on cellular signaling pathways, and provide established experimental protocols for the validation and quantification of its effects.

Introduction: The Rationale for L-Cysteine Esterification

L-cysteine is a semi-essential sulfur-containing amino acid with a pivotal role in numerous physiological processes, including protein synthesis, detoxification, and antioxidant defense.[1] Its therapeutic application, however, can be hampered by its relatively low bioavailability and susceptibility to oxidation.[2][3] To overcome these limitations, L-cysteine methyl ester hydrochloride was developed. The esterification of the carboxyl group of L-cysteine to form the methyl ester enhances its lipophilicity and stability, facilitating more efficient transport across cellular membranes.[2][3] The hydrochloride salt form further improves its solubility and stability for formulation purposes.[4] This strategic modification allows for superior intracellular delivery of L-cysteine compared to the administration of L-cysteine itself.[2][3]

The Core Mechanism: From Prodrug to Active L-Cysteine

The primary mechanism of action of L-cysteine methyl ester hydrochloride is its function as a prodrug. Once administered, it readily permeates cell membranes and undergoes intracellular hydrolysis by non-specific esterases to release L-cysteine and methanol.[5] This intracellular liberation of L-cysteine is the critical step that initiates its downstream biological effects.

Intracellular Hydrolysis: The Activation Step

The conversion of L-cysteine methyl ester to L-cysteine is catalyzed by a variety of intracellular carboxylesterases, which are ubiquitously present in mammalian cells.[6] While specific esterases responsible for the hydrolysis of L-cysteine methyl ester in target tissues like the respiratory epithelium have not been exhaustively characterized, the broad substrate specificity of these enzymes ensures efficient conversion.[7][8]

Experimental Protocol: Quantification of Intracellular L-Cysteine and Glutathione

A robust method for quantifying the increase in intracellular L-cysteine and subsequent glutathione (GSH) synthesis involves High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[9][10][11][12][13]

Methodology:

-

Cell Culture and Treatment: Culture relevant cells (e.g., bronchial epithelial cells) to confluence. Treat cells with varying concentrations of L-cysteine methyl ester hydrochloride for different time intervals.

-

Cell Lysis and Deproteinization: Harvest and lyse the cells. Deproteinize the lysate, typically using an acid like metaphosphoric acid or perchloric acid, to precipitate proteins.

-

Derivatization: The thiol groups of L-cysteine and GSH in the supernatant are derivatized with a fluorogenic reagent, such as monobromobimane (mBBr) or 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to enable sensitive detection.[9][13]

-

HPLC Analysis: Separate the derivatized thiols using a reversed-phase HPLC column.[9][10][11][12][13]

-

Quantification: Detect the fluorescent derivatives and quantify the concentrations of L-cysteine and GSH by comparing the peak areas to those of known standards.[11]

The Mucolytic Action: Breaking Down Viscous Mucus

One of the primary therapeutic applications of L-cysteine methyl ester hydrochloride is as a mucolytic agent in respiratory conditions characterized by the overproduction of thick, viscous mucus, such as chronic bronchitis and cystic fibrosis.[14][15]

The Chemistry of Mucolysis

Mucus viscosity is largely determined by the polymeric structure of mucin glycoproteins. These large molecules are cross-linked by disulfide bonds (-S-S-) between cysteine residues within their peptide chains.[4][16][17][18] The free sulfhydryl group (-SH) of L-cysteine, released from its methyl ester prodrug, acts as a reducing agent. It cleaves these disulfide bonds through a thiol-disulfide exchange reaction, breaking down the complex mucin network into smaller, less viscous subunits.[4][14][15][18][19][20] This reduction in mucus viscosity facilitates its clearance from the airways by ciliary action and coughing.[16][17]

Experimental Protocol: In Vitro Assessment of Mucolytic Activity

The mucolytic efficacy of L-cysteine methyl ester hydrochloride can be quantified by measuring the change in the viscoelastic properties of mucus or a mucus simulant.[21][22][23]

Methodology: Rotational Rheometry

-

Sample Preparation: Obtain sputum samples from patients with muco-obstructive diseases or use a standardized mucin solution (e.g., porcine gastric mucin).[21]

-

Treatment: Treat the mucus samples with L-cysteine methyl ester hydrochloride at various concentrations. A placebo or saline control should be included.

-

Rheological Measurement: Use a cone-and-plate or parallel-plate rheometer to measure the viscoelastic properties of the samples over a range of frequencies or shear rates.[22][23]

-

Data Analysis: Determine the changes in storage modulus (G') and loss modulus (G''), which represent the elastic and viscous components of the mucus, respectively. A significant decrease in these parameters indicates effective mucolysis.[24][25]

The Antioxidant Powerhouse: Fueling Glutathione Synthesis

Beyond its mucolytic effects, the delivery of intracellular L-cysteine has profound implications for cellular antioxidant capacity. L-cysteine is the rate-limiting amino acid for the synthesis of glutathione (GSH), a tripeptide that is the most abundant endogenous antioxidant in mammalian cells.[1]

Glutathione Synthesis Pathway

The synthesis of GSH is a two-step enzymatic process that occurs in the cytosol:

-

Formation of γ-glutamylcysteine: The enzyme glutamate-cysteine ligase (GCL) catalyzes the formation of a peptide bond between the gamma-carboxyl group of glutamate and the amino group of cysteine.

-

Addition of Glycine: The enzyme glutathione synthetase (GS) adds glycine to the C-terminus of γ-glutamylcysteine to form glutathione.

By increasing the intracellular pool of L-cysteine, L-cysteine methyl ester hydrochloride directly fuels this pathway, leading to a significant elevation in cellular GSH levels.[2]

Combating Oxidative Stress

Elevated GSH levels enhance the cell's ability to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles. GSH can directly scavenge free radicals and also serves as a cofactor for several antioxidant enzymes, including glutathione peroxidase (GPx) and glutathione S-transferases (GSTs). This robust antioxidant defense system protects cellular components, such as DNA, proteins, and lipids, from oxidative damage.[1]

Experimental Protocol: Measurement of Antioxidant Capacity

Several assays can be employed to quantify the antioxidant potential of L-cysteine methyl ester hydrochloride, both directly and through its effect on cellular antioxidant machinery.

Methodology: Common Antioxidant Assays [26][27][28][29][30]

-

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The change in color is measured spectrophotometrically.[26][27][28][29][30]

-

Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of an antioxidant to quench peroxyl radicals, thus preventing the decay of a fluorescent probe.[26][27][29][30]

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that is measured spectrophotometrically.[26][28][30]

Impact on Cellular Signaling

The modulation of intracellular L-cysteine and glutathione levels by L-cysteine methyl ester hydrochloride can influence various cellular signaling pathways. The cellular redox state, largely governed by the ratio of reduced to oxidized glutathione (GSH/GSSG), is a critical regulator of protein function and signal transduction. Changes in this ratio can affect the activity of transcription factors, kinases, and phosphatases that are sensitive to redox modifications of their cysteine residues.[31] For instance, L-cysteine has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway and protect against apoptosis by altering the expression of proteins like Bax and Bcl-2.[32] Furthermore, there is evidence that L-cysteine methyl ester can influence neuronal signaling, potentially counteracting the respiratory depressant effects of opioids.[33]

Comparative Efficacy

When compared to other cysteine prodrugs like N-acetylcysteine (NAC), L-cysteine methyl ester and other esterified forms may offer advantages in terms of bioavailability and cell permeability due to their increased lipophilicity.[2][3] While both NAC and L-cysteine methyl ester act as mucolytics by breaking disulfide bonds, differences in their pharmacokinetic profiles could lead to variations in their clinical efficacy.[34][35][36][37] Further head-to-head studies are warranted to fully elucidate the comparative advantages in specific therapeutic contexts.

Conclusion

L-cysteine methyl ester hydrochloride exerts its biological effects through a well-defined, multi-faceted mechanism of action. As a prodrug, it efficiently delivers L-cysteine into cells, where it is rapidly hydrolyzed to its active form. The liberated L-cysteine then participates in two key processes: the mucolytic cleavage of disulfide bonds in mucin polymers and the synthesis of the master antioxidant, glutathione. These actions collectively contribute to its therapeutic utility in a range of conditions, from muco-obstructive respiratory diseases to states of oxidative stress. The experimental protocols outlined in this guide provide a framework for the rigorous scientific investigation and validation of these mechanisms, supporting the continued development and application of this promising compound.

Diagrams

Figure 1: Mechanism of Action of L-Cysteine Methyl Ester Hydrochloride

Caption: Overview of the mechanism of action of L-cysteine methyl ester hydrochloride.

Figure 2: Experimental Workflow for Quantifying Intracellular Thiols

Caption: Workflow for measuring intracellular L-cysteine and glutathione levels.

References

-

Tan, E. W., & Rando, R. R. (1992). Identification of an isoprenylated cysteine methyl ester hydrolase activity in bovine rod outer segment membranes. Biochemistry, 31(27), 6150–6156. [Link]

-

Conlan, R. S., Gleave, R., & Bautz, J. (2010). Determination of intracellular glutathione and cysteine using HPLC with a monolithic column after derivatization with monobromobimane. Biomedical chromatography : BMC, 24(5), 455–457. [Link]

-

Addante, A., et al. (2023). A novel thiol-saccharide mucolytic for the treatment of muco-obstructive lung diseases. European Respiratory Journal, 61(5), 2202022. [Link]

-

Rubin, B. K. (2002). Therapeutic approaches to mucus hypersecretion. American journal of respiratory and critical care medicine, 166(12 Pt 1), 1543–1547. [Link]

-

Sato, D., et al. (2020). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. Molecules, 25(21), 5099. [Link]

-

Manna, S. K., & Frazier, M. L. (2010). Cysteine Thioesters as Myelin Proteolipid Protein Analogues to Examine the Role of Butyrylcholinesterase in Myelin Decompaction. ACS Chemical Neuroscience, 1(12), 804-813. [Link]

-

Addante, A., et al. (2023). A novel thiol-saccharide mucolytic for the treatment of muco-obstructive lung diseases. ResearchGate. [Link]

-

Misawa, M., & Imamura, N. (1988). [In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 92(4), 263–270. [Link]

-

Dippy, J. E., & Davis, S. S. (1969). Rheological assessment of mucolytic agents on sputum of chronic bronchitics. Thorax, 24(6), 707–713. [Link]

-

ResearchGate. (n.d.). Quantification of Cys (left) and GSH (right) by HPLC in spleens (a),.... ResearchGate. [Link]

-

ResearchGate. (2025). Determination of intracellular glutathione and cysteine using HPLC with a monolithic column after derivatization with monobromobimane. ResearchGate. [Link]

-

Wikipedia. (n.d.). Acetylcysteine. Wikipedia. [Link]

-

Ventresca, G. P., et al. (1988). Pharmacokinetics of cysteine ethyl ester in rat. Xenobiotica, 18(7), 839-847. [Link]

-

Ziment, I., & Ziment, I. (1995). A comparison of a new mucolytic N-acetylcysteine L-lysinate with N-acetylcysteine: airway epithelial function and mucus changes in dog. Pulmonary pharmacology, 8(6), 259–265. [Link]

-

Pop, O. L., et al. (2023). The Role of Plant-Derived Bioactive Compounds in Mitigating Oxidative Stress. Molecules, 28(15), 5859. [Link]

-

Dickey, B. F. (2023). Towards a Better Mucolytic. European Respiratory Journal, 61(5), 2300366. [Link]

-

Casado, E., et al. (2017). Validation of a Reversed-Phase High Performance Liquid Chromatography Method for the Simultaneous Analysis of Cysteine and Reduced Glutathione in Mouse Organs. Journal of Analytical Methods in Chemistry, 2017, 7239462. [Link]

-

Cazzola, M., et al. (2022). Thiol-Based Drugs in Pulmonary Medicine: Much More than Mucolytics. Trends in Pharmacological Sciences, 43(1), 21-34. [Link]

-

LOUIS. (n.d.). Measuring Antioxidant Properties through FRAP, Xanthine Oxidase, and ORAC Assays. LOUIS. [Link]

-

Dippy, J. E., & Davis, S. S. (1969). Rheological assessment of mucolytic agents on sputum of chronic bronchitics. Thorax, 24(6), 707-713. [Link]

-

Apak, R., et al. (2007). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. Molecules, 12(7), 1496-1547. [Link]

-

ResearchGate. (2025). Thiolated polymers: Evidence for the formation of disulphide bonds with mucus glycoproteins. ResearchGate. [Link]

-

Atlantis Press. (2020). In Vitro Mucolytic Activity Assay of The Acetone Extract of The Silver Fern (Pityrogramma calomelanos). Atlantis Press. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Superior Bioavailability of NACET: A Deeper Dive into N-Acetyl-L-Cysteine Ethyl Ester. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

ResearchGate. (n.d.). Effects of l-cysteine on apoptosis-related proteins and.... ResearchGate. [Link]

-

Ceriotti, G., et al. (2015). Macroheterogeneities Induced by Disulfide Bond Reduction in Native Mucus. Macromolecules, 48(10), 3464-3471. [Link]

-

Getsy, P. M., et al. (2022). L-cysteine methyl ester overcomes the deleterious effects of morphine on ventilatory parameters and arterial blood-gas chemistry in unanesthetized rats. Frontiers in Pharmacology, 13, 968378. [Link]

-

Evans, C. M., et al. (2015). Disulfide disruption reverses mucus dysfunction in allergic airway disease. Nature Communications, 6, 6312. [Link]

-

ResearchGate. (n.d.). IN VITRO MUCOLYTIC ACTIVITY DETERMINATION OF N-ACETYL CYSTEINE EFFERVESCENT TABLET USING SUSPENDED LEVEL VISCOMETER. ResearchGate. [Link]

-

ResearchGate. (n.d.). Evaluation of antioxidant capacity by methods (A) ORAC, (B) FRAP and.... ResearchGate. [Link]

-

ResearchGate. (n.d.). Measurement of antioxidant capacity by DPPH•, ABTS·+, FRAP, and ORAC assays in different vegetal sources of acerola.. ResearchGate. [Link]

-

Semantic Scholar. (n.d.). A comparison of a new mucolytic N-acetylcysteine L-lysinate with N-acetylcysteine: airway epithelial function and mucus changes in dog.. Semantic Scholar. [Link]

-

ACS Publications. (1992). Identification of an isoprenylated cysteine methyl ester hydrolase activity in bovine rod outer segment membranes. ACS Publications. [Link]

-

Paulsen, C. E., & Carroll, K. S. (2013). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Chemical Reviews, 113(7), 4633-4679. [Link]

-

ResearchGate. (2025). The Pharmacokinetic Profile and Bioavailability of Enteral N-Acetylcysteine in Intensive Care Unit. ResearchGate. [Link]

-

Leitner, V. M., et al. (2005). Thiolated polymers: evidence for the formation of disulphide bonds with mucus glycoproteins. Journal of controlled release : official journal of the Controlled Release Society, 108(2-3), 357–364. [Link]

-

Nagae, M., et al. (2016). Pharmacokinetics of S-Allyl-l-cysteine in Rats Is Characterized by High Oral Absorption and Extensive Renal Reabsorption. The Journal of nutrition, 146(2), 456S–459S. [Link]

-

Husain, A., et al. (2017). Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica. mBio, 8(6), e01783-17. [Link]

-

CADTH. (2019). Acetylcysteine for Patients Requiring Mucous Secretion Clearance: A Review of Clinical Effectiveness and Safety. CADTH. [Link]

-

ResearchGate. (2025). High doses of NAC (N-acetylcysteine): Mucolytic and antioxidant activities. ResearchGate. [Link]

-

ACS Publications. (1959). The α-Chymotrypsin-catalyzed Hydrolysis of Acetyl-, Chloroacetyl- and Benzoyl-L-valine Methyl Ester1. ACS Publications. [Link]

-

OUCI. (n.d.). A comparison of a new mucolytic N-acetylcysteine l-lysinate with N-acetylcysteine: Airway epithelial function and mucus…. OUCI. [Link]

-

Lo, L. C., et al. (2012). Selective esterase–ester pair for targeting small molecules with cellular specificity. Proceedings of the National Academy of Sciences, 109(13), 4779-4784. [Link]

-

Yilmaz, A., et al. (2023). Evaluation of the antimicrobial-cytotoxic activities and molecular docking study of L-cysteine ethyl ester and L-cysteine methyl ester. Journal of Molecular Structure, 1282, 135198. [Link]

-

Study and analysis of L-methionine and L-cysteine complexes. (2023). AIP Conference Proceedings, 2839(1). [Link]

-

Jose, J., & Maas, R. M. (2006). Esterase Autodisplay: Enzyme Engineering and Whole-Cell Activity Determination in Microplates with pH Sensors. Applied and Environmental Microbiology, 72(3), 2190-2196. [Link]

Sources

- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. A novel thiol-saccharide mucolytic for the treatment of muco-obstructive lung diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cysteine Thioesters as Myelin Proteolipid Protein Analogues to Examine the Role of Butyrylcholinesterase in Myelin Decompaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective esterase–ester pair for targeting small molecules with cellular specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of an isoprenylated cysteine methyl ester hydrolase activity in bovine rod outer segment membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Esterase Autodisplay: Enzyme Engineering and Whole-Cell Activity Determination in Microplates with pH Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of intracellular glutathione and cysteine using HPLC with a monolithic column after derivatization with monobromobimane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Validation of a Reversed-Phase High Performance Liquid Chromatography Method for the Simultaneous Analysis of Cysteine and Reduced Glutathione in Mouse Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Therapeutic approaches to mucus hypersecretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thiolated polymers: evidence for the formation of disulphide bonds with mucus glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Acetylcysteine - Wikipedia [en.wikipedia.org]

- 17. Towards a Better Mucolytic - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Disulfide disruption reverses mucus dysfunction in allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. farmayala.com [farmayala.com]

- 20. Macroheterogeneities Induced by Disulfide Bond Reduction in Native Mucus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Rheological assessment of mucolytic agents on sputum of chronic bronchitics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Rheological assessment of mucolytic agents on sputum of chronic bronchitics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. louis.uah.edu [louis.uah.edu]

- 28. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. pubs.acs.org [pubs.acs.org]

- 32. researchgate.net [researchgate.net]

- 33. L-cysteine methyl ester overcomes the deleterious effects of morphine on ventilatory parameters and arterial blood-gas chemistry in unanesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 34. A comparison of a new mucolytic N-acetylcysteine L-lysinate with N-acetylcysteine: airway epithelial function and mucus changes in dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. A comparison of a new mucolytic N-acetylcysteine L-lysinate with N-acetylcysteine: airway epithelial function and mucus changes in dog. | Semantic Scholar [semanticscholar.org]

- 36. Acetylcysteine for Patients Requiring Mucous Secretion Clearance: A Review of Clinical Effectiveness and Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

A Technical Guide to L-cysteine Methyl Ester Hydrochloride: A Potent, Cell-Permeable Precursor for Glutathione Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione (GSH), the most abundant endogenous antioxidant, is a cornerstone of cellular defense against oxidative stress, detoxification, and immune modulation. Its synthesis is critically dependent on the availability of the amino acid L-cysteine, which is the rate-limiting substrate. However, direct supplementation with L-cysteine is hampered by its poor stability and low bioavailability. L-cysteine methyl ester hydrochloride emerges as a superior alternative, engineered for enhanced cellular uptake. By masking the carboxyl group as a methyl ester, this derivative exhibits increased lipophilicity, allowing it to efficiently traverse cell membranes. Once inside the cell, it is rapidly hydrolyzed by intracellular esterases to release L-cysteine, directly fueling the glutathione synthesis pathway. This technical guide provides an in-depth exploration of the mechanism of L-cysteine methyl ester hydrochloride, its biochemical conversion to glutathione, its advantages over other precursors, and detailed protocols for its experimental validation.

The Central Role of Glutathione and the Cysteine Bottleneck

Glutathione (γ-L-glutamyl-L-cysteinylglycine) is a tripeptide synthesized from glutamate, cysteine, and glycine in a two-step, ATP-dependent process.[1][2] Its sulfhydryl (-SH) group, provided by the cysteine residue, is a potent electron donor, enabling it to neutralize reactive oxygen species (ROS) and protect cellular components from oxidative damage.[3]

The synthesis of GSH is tightly regulated, with the primary control point being the availability of L-cysteine.[2][4] The enzyme glutamate-cysteine ligase (GCL), which catalyzes the first step of joining glutamate and cysteine, is often saturated under normal physiological conditions, making the intracellular pool of cysteine the determining factor for the overall rate of GSH production.[1] This "cysteine bottleneck" is a critical challenge in developing strategies to augment cellular antioxidant defenses, as L-cysteine itself is unstable extracellularly and not efficiently transported into cells.[1]

L-cysteine Methyl Ester Hydrochloride: A Prodrug Strategy for Enhanced Cysteine Delivery

L-cysteine methyl ester hydrochloride is a derivative of L-cysteine designed to overcome the limitations of direct supplementation.[5] It is a white crystalline powder soluble in water, a property enhanced by its hydrochloride salt form.[5][6]

Table 1: Physicochemical Properties of L-cysteine Methyl Ester Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 18598-63-5 | [7] |

| Molecular Formula | C₄H₉NO₂S·HCl | [7] |

| Molecular Weight | 171.68 g/mol | [7] |

| Appearance | White powder | [7] |

| Melting Point | 142 °C (decomposes) | [8] |

| Solubility | Soluble in water, ethanol, methanol | [6] |

The key structural modification is the esterification of L-cysteine's carboxyl group with a methyl group. This change neutralizes the negative charge and increases the molecule's lipophilicity, significantly enhancing its ability to permeate cellular membranes via passive diffusion.[9] Once inside the cytosol, ubiquitous intracellular esterases rapidly cleave the methyl ester bond, releasing free L-cysteine and a negligible amount of methanol.[10] This mechanism ensures the efficient delivery of the rate-limiting substrate precisely where it is needed for glutathione synthesis.

Figure 1: Cellular uptake and intracellular hydrolysis of L-cysteine methyl ester hydrochloride.

The Complete Pathway: From L-cysteine Methyl Ester Hydrochloride to Glutathione

Following its intracellular release, the delivered L-cysteine is immediately available to the glutathione synthesis machinery. This pathway is a cornerstone of cellular metabolism.[11]

-

Formation of γ-Glutamylcysteine: The enzyme glutamate-cysteine ligase (GCL) catalyzes the formation of a peptide bond between the gamma-carboxyl group of glutamate and the amino group of cysteine. This is the rate-limiting step in the overall synthesis and is directly fueled by the cysteine released from the prodrug.[2]

-

Formation of Glutathione: The enzyme glutathione synthetase (GS) adds glycine to the C-terminal end of γ-glutamylcysteine, completing the formation of the tripeptide glutathione (GSH).[1][12]

By providing a steady intracellular supply of cysteine, L-cysteine methyl ester hydrochloride effectively drives this entire pathway, leading to a significant increase in the cellular pool of GSH and enhancing the cell's antioxidant capacity.[9]

Figure 3: Experimental workflow for assessing intracellular glutathione (GSH) enhancement.

Applications and Future Directions

The ability of L-cysteine methyl ester hydrochloride to efficiently boost intracellular glutathione levels makes it an invaluable tool across several domains:

-

Biochemical Research: It is widely used to study the role of oxidative stress in various disease models and to investigate the protective mechanisms of the glutathione system. [7]* Pharmaceutical Development: It serves as a precursor in the synthesis of more complex pharmaceutical agents and is being investigated for its therapeutic potential in conditions associated with GSH depletion, such as opioid-induced respiratory depression. [6][13][14]* Cell Culture: It is a critical component in some cell culture media, where it enhances cell viability and protects against oxidative damage that can occur during routine culture. [7]

Safety and Handling

According to available Safety Data Sheets (SDS), L-cysteine methyl ester hydrochloride is considered a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. [15][16][17]

-

Handling: Avoid all personal contact, including inhalation of dust. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. [15]* Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. [18]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

L-cysteine methyl ester hydrochloride represents a refined and highly effective strategy for delivering the rate-limiting substrate for glutathione synthesis directly into the cellular environment. Its enhanced cell permeability and rapid intracellular conversion provide a distinct advantage for researchers seeking to modulate cellular redox status. By efficiently repleting and augmenting the intracellular glutathione pool, this compound serves as a powerful tool for investigating the biochemical underpinnings of oxidative stress and for developing novel therapeutic interventions targeting GSH depletion.

References

-

Chem-Impex. L-Cysteine methyl ester hydrochloride.

-

Lu, S. C. (2013). GLUTATHIONE SYNTHESIS. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(5), 3143–3153.

-

Benchchem. The Antioxidant Potential of L-Cysteine Ethyl Ester HCl: A Technical Guide.

-

Cell Signaling Technology. Cellular Glutathione Detection Assay Kit #13859.

-

Antibodies Incorporated. Intracellular GSH Assay Kit | 9137.

-

Creative Proteomics. Glutathione (GSH): Synthesis, Functions, and Metabolic Networks.

-

Abcam. Intracellular glutathione (GSH) Detection Assay Kit (ab112132).

-

Fengchen Group. L-Cysteine Methyl Ester Hcl BP EP USP CAS 18598-63-5.

-

Smolecule. Buy L-CYSTEINE METHYL ESTER HYDROCHLORIDE | 871018-11-0.

-

Santa Cruz Biotechnology. L-Cysteine methyl ester hydrochloride.

-

ChemicalBook. L-Cysteine methyl ester hydrochloride | 18598-63-5.

-

ResearchGate. Glutathione synthesis. Three essential amino acids—glutamate, cysteine,...

-

ResearchGate. The “Glutathione Pathway.” Glutathione synthesis, γ-glutamyl pathway,...

-

Biocompare. Intracellular GSH Assay Kit 9137 from ImmunoChemistry Technologies.

-

Diagnostiki Athinon. Glutathione, Intracellular - Preventive Tests.

-

Fisher Scientific. SAFETY DATA SHEET - L-Cysteine methyl ester hydrochloride.

-

Cupp-Sutton, K. A., & Gassman, N. R. (2020). Laboratory evolution of glutathione biosynthesis reveals natural compensatory pathways. Nature Communications, 11(1), 1-13.

-

TCI Chemicals. SAFETY DATA SHEET - L-Cysteine Methyl Ester Hydrochloride.

-

CymitQuimica. CAS 18598-63-5: L-Cysteine, methyl ester, hydrochloride.

-

NCBI. A Convenient Synthesis of Amino Acid Methyl Esters.

-

Fisher Scientific. SAFETY DATA SHEET - L-Cysteine methyl ester hydrochloride.

-

ResearchGate. (PDF) L-Cysteine (3-Nitrophenyl)methyl Ester Hydrochloride: A New Chiral Reagent in the Sugar Analysis.

-

LSU Scholarly Repository. Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D.

-

Chemsrc. L-Cysteine methyl ester hydrochloride | CAS#:18598-63-5.

-

TCI Chemicals. L-Cysteine Methyl Ester Hydrochloride 18598-63-5.

-

HealthAid UK. Antioxidant Which “Makes Difference Between Life And Death”.

-

Taylor & Francis Online. Antioxidant activities of cysteine derivatives against lipid oxidation in anhydrous media.

-

MDPI. Synergistic Antioxidant Effects of Cysteine Derivative and Sm-Cluster for Food Applications.

-

NCBI. Evaluation of the antimicrobial-cytotoxic activities and molecular docking study of L-cysteine ethyl ester and L-cysteine methyl ester.

-

Benchchem. Validating the Neuroprotective Effects of L-Cysteine Ethyl Ester HCl In Vitro: A Comparative Guide.

-

Patsnap Synapse. What is the mechanism of L-Cysteine?

-

Benchchem. A Comparative Guide to the Cellular Effects of L-Cysteine Ethyl Ester HCl and its Analogs.

-

Sigma-Aldrich. L-Cysteine methyl ester 98 18598-63-5.

-

Getsy, P. M., et al. (2022). L-cysteine methyl ester overcomes the deleterious effects of morphine on ventilatory parameters and arterial blood-gas chemistry in unanesthetized rats. Frontiers in Pharmacology, 13, 968378.

-

Mouseion. The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to.

-

NCBI. l‑Cysteine-Glutathione Mixed Disulfide, a Novel Bioavailable Sulfhydryl-Modified Glutathione Precursor, Protects against Early Liver Injury Induced by Short-Term Hypercholesterolemia.

-

Sigma-Aldrich. L-Cysteine methyl ester 98 18598-63-5.

-

NCBI. L-NAC and L-NAC methyl ester prevent and overcome physical dependence to fentanyl in male rats.

-

Transparent Labs. Glutathione vs. NAC: An Expert Comparison of Antioxidants.

-

PubMed. l-Cysteine-Glutathione Mixed Disulfide, a Novel Bioavailable Sulfhydryl-Modified Glutathione Precursor, Protects against Early Liver Injury Induced by Short-Term Hypercholesterolemia.

-

APExBIO. L-Cysteine methyl ester hydrochloride(Acdrile).

-

PubMed. L-leucyl-L-leucine methyl ester does not release cysteine cathepsins to the cytosol but inactivates them in transiently permeabilized lysosomes.

-

MedChemExpress. L-Cysteine methyl ester hydrochloride | Expectorant Agent.

-

ResearchGate. (PDF) Comparison of N-acetyl-L-cysteine and L-cysteine in respect to their transmembrane fluxes.

-

Invigor Medical. NAC vs. Glutathione: How They Work in the Body.

Sources

- 1. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutathione (GSH): Synthesis, Functions, and Metabolic Networks - Creative Proteomics [creative-proteomics.com]

- 3. What is the mechanism of L-Cysteine? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. CAS 18598-63-5: L-Cysteine, methyl ester, hydrochloride [cymitquimica.com]

- 6. L-Cysteine Methyl Ester Hcl BP EP USP CAS 18598-63-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. Buy L-CYSTEINE METHYL ESTER HYDROCHLORIDE | 871018-11-0 [smolecule.com]

- 11. researchgate.net [researchgate.net]

- 12. Laboratory evolution of glutathione biosynthesis reveals natural compensatory pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. L-cysteine methyl ester overcomes the deleterious effects of morphine on ventilatory parameters and arterial blood-gas chemistry in unanesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. fishersci.fr [fishersci.fr]

An In-depth Technical Guide to the Synthesis and Purification of L-Cysteine Methyl Ester Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

L-cysteine methyl ester hydrochloride is a pivotal derivative of the amino acid L-cysteine, serving as a versatile intermediate in pharmaceutical synthesis and biochemical research.[1] Its applications range from its use as a mucolytic agent to a crucial building block in peptide synthesis.[2][3][4][5] This guide provides a comprehensive exploration of the prevalent methodologies for its synthesis, focusing on the mechanistic rationale behind experimental choices. Furthermore, it details robust purification and analytical validation protocols, ensuring the production of a high-purity compound suitable for demanding research and development applications.

Introduction: Significance and Properties

L-cysteine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of L-cysteine.[3][5] This modification, converting the carboxylic acid to a methyl ester, enhances its utility in organic synthesis by protecting the carboxyl group, thereby allowing for selective reactions at the amine or thiol functionalities. It is a key precursor for various pharmaceuticals, including the antibiotic Cefprozil, and is utilized in cosmetic formulations for its skin-conditioning properties.[1][6]

Physically, it presents as a white crystalline powder with a melting point of approximately 142 °C (with decomposition).[2][7] It is soluble in polar protic solvents like water and methanol, a property that is central to both its synthesis and purification.[6][8] The objective of this document is to furnish scientific professionals with a detailed, field-proven guide to the synthesis and purification of this important compound, emphasizing the chemical principles that ensure a successful and reproducible outcome.

Synthesis Methodologies: A Mechanistic Approach

The esterification of L-cysteine is most commonly achieved via acid-catalyzed methods. The primary challenge is the presence of three functional groups: a carboxylic acid, a primary amine, and a thiol. A successful synthesis must selectively esterify the carboxyl group without promoting side reactions like amide formation or thiol oxidation.

Preferred Method: Thionyl Chloride-Mediated Fischer Esterification

The reaction of L-cysteine with methanol in the presence of thionyl chloride (SOCl₂) is the most robust and widely cited method for preparing L-cysteine methyl ester hydrochloride.[2][9][10]

Causality and Mechanistic Insights:

This is a variation of the classic Fischer-Speier esterification. The choice of thionyl chloride is critical for two reasons. First, it reacts exothermically with the methanol solvent to generate anhydrous hydrogen chloride (HCl) gas in situ.[9] This anhydrous HCl is a superior catalyst to aqueous HCl because it avoids introducing water, which would unfavorably shift the reaction equilibrium back toward the starting materials. Second, the HCl generated protonates the primary amine of L-cysteine, forming an ammonium salt. This positively charged group deactivates the amine, preventing it from acting as a nucleophile and engaging in intermolecular amide bond formation. The primary reaction is as follows:

SOCl₂ + CH₃OH → CH₃OS(O)Cl + HCl HCl + HSCH₂CH(NH₂)COOH → HSCH₂CH(NH₃⁺Cl⁻)COOH

The protonated L-cysteine hydrochloride then undergoes esterification, catalyzed by the excess HCl in the methanolic solution. The carbonyl oxygen of the carboxylic acid is protonated, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by methanol.

Experimental Workflow: Synthesis

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. L-Cysteine methyl ester hydrochloride | 18598-63-5 [chemicalbook.com]

- 3. L-Cysteine, methyl ester | C4H9NO2S | CID 29145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cysteine methyl ester - Wikipedia [en.wikipedia.org]

- 6. L-Cysteine Methyl Ester Hcl BP EP USP CAS 18598-63-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. repository.lsu.edu [repository.lsu.edu]

- 10. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]

Physicochemical properties of L-cysteine methyl ester hydrochloride.

An In-Depth Technical Guide to the Physicochemical Properties of L-Cysteine Methyl Ester Hydrochloride

Introduction

L-cysteine methyl ester hydrochloride is a pivotal derivative of the semi-essential amino acid L-cysteine. By esterifying the carboxyl group with methanol and forming a hydrochloride salt, the compound's solubility and reactivity profile are significantly altered, making it a versatile tool in diverse scientific fields.[1] It serves as a crucial precursor in peptide synthesis, a component in pharmaceutical formulations, and a valuable agent in biochemical research.[2][3][4] This guide provides a comprehensive analysis of its core physicochemical properties, offering field-proven insights and detailed methodologies to support its effective application in research and development.

Core Chemical and Physical Characteristics

L-cysteine methyl ester hydrochloride is typically a white to off-white crystalline powder.[1][5] The presence of the hydrochloride salt enhances its stability and significantly increases its aqueous solubility compared to its free base form, L-cysteine methyl ester.[1] This characteristic is fundamental to its utility in aqueous media for biochemical assays and cell culture applications.[2]

A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 18598-63-5 | [1][2][6] |

| Molecular Formula | C₄H₁₀ClNO₂S | [1][5] |

| Molecular Weight | 171.64 g/mol | [2][7] |

| Appearance | White to almost white crystalline powder | [2][4][5] |

| Melting Point | 142-144 °C (decomposes) | [3][4][6] |

| Solubility | Soluble in water, ethanol, methanol; Insoluble in ether, chloroform | [5][8] |

| Optical Rotation [α]20/D | -1.5° to -3.5° (c=20 in MeOH) | [7] |

| Purity (Typical) | ≥98% | [2] |

| Hygroscopicity | Hygroscopic in nature | [5] |

Comprehensive Solubility Profile

The solubility of L-cysteine methyl ester hydrochloride is a critical parameter for its application in drug formulation, crystallization, and purification processes.[8] A systematic study published in the Journal of Chemical & Engineering Data provides extensive solubility data in various organic solvents at different temperatures.

The compound exhibits high solubility in polar protic solvents, with the order being: methanol > ethanol > n-propanol > n-butanol > n-pentanol .[8] This trend correlates with the increasing polarity of the alcohol. Its solubility in other organic solvents such as ethyl acetate, acetone, and dichloromethane has also been quantified.[8] This data is invaluable for selecting appropriate solvent systems for synthesis and purification.

Caption: Solubility of L-cysteine methyl ester hydrochloride in solvent classes.

Stability, Storage, and Handling

Stability: L-cysteine methyl ester hydrochloride is a stable compound but is hygroscopic and can readily absorb moisture from the atmosphere.[5] It is incompatible with strong oxidizing agents, as the thiol group (-SH) is susceptible to oxidation.[4]

Storage: Proper storage is crucial to maintain its integrity. It should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, preferably between 0-8 °C.[2][9] For long-term stability, especially for stock solutions, storage at -20°C (for up to one month) or -80°C (for up to six months) is recommended.[10] Storing under an inert gas like nitrogen or argon is also advisable to prevent oxidation.[9]

Handling: Due to its potential to cause skin, eye, and respiratory system irritation, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator, should be worn.[9][11] Handling should be performed in a way that avoids dust generation.[11]

Caption: Recommended workflow for handling and storage.

Analytical and Spectroscopic Characterization

Accurate characterization is essential for quality control and experimental validation.

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: Key characteristic absorption peaks include a strong NH₂ stretching vibration (~3040 cm⁻¹), a strong C=O stretching vibration from the ester group (~1710 cm⁻¹), and a weak SH stretching vibration (~2580 cm⁻¹).[4]

-

Nuclear Magnetic Resonance (¹H NMR): In D₂O, the spectrum shows a triplet for the CH proton at ~4.45 ppm, a singlet for the methyl (CH₃) protons at ~3.87 ppm, and a triplet for the methylene (CH₂) protons at ~3.16 ppm.[4]

-

Elemental Analysis: The measured percentages of Carbon, Hydrogen, and Nitrogen align closely with the calculated theoretical values for the molecular formula C₄H₁₀ClNO₂S.[4]

Analytical Methodologies: Ion-exchange chromatography (IEC) and High-Performance Liquid Chromatography (HPLC) are robust methods for quantifying L-cysteine methyl ester hydrochloride.[12]

Protocol: Quantification by HPLC-UV

This protocol provides a general framework for the quantification of L-cysteine methyl ester hydrochloride in a sample. The causality behind this choice is its wide availability, high precision, and sensitivity.

-

Standard Preparation: a. Accurately weigh ~10 mg of L-cysteine methyl ester hydrochloride reference standard. b. Dissolve in a suitable diluent (e.g., 0.1 M HCl or mobile phase) to make a 1 mg/mL stock solution. c. Perform serial dilutions to prepare a calibration curve with at least five concentration points (e.g., 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: a. Dissolve the sample containing the analyte in the diluent to achieve a concentration within the calibration range. b. Filter the sample through a 0.45 µm syringe filter to remove particulates.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a filtered and degassed solution of acetonitrile and water (e.g., 20:80 v/v) with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 20 µL.

-

-

Analysis and Quantification: a. Inject the standards to generate a calibration curve of peak area versus concentration. b. Inject the prepared sample. c. Quantify the amount of L-cysteine methyl ester hydrochloride in the sample by interpolating its peak area from the standard curve. The self-validating nature of this protocol lies in the linearity of the calibration curve (R² > 0.99) and the consistency of retention times.

Synthesis and Applications

Synthesis: The primary route for its synthesis is the esterification of L-cysteine using methanol in the presence of a catalyst like hydrogen chloride.[4][5] This Fischer esterification is a standard, reliable method for producing amino acid esters.

Caption: Synthesis of L-cysteine methyl ester hydrochloride.

Applications: Its unique properties make it valuable across multiple industries.[5]

-

Pharmaceuticals: It is used as a mucolytic agent to treat respiratory disorders by breaking down mucus.[4][13] It also serves as a key precursor for synthesizing drugs like the antibiotic Cefprozil.[5]

-

Biochemical Research: It is a fundamental building block in solution-phase peptide synthesis and is used to study protein structure and function.[2][3]

-

Cosmetics: Utilized as a skin-conditioning agent in various cosmetic formulations.[2][5]

-

Food Industry: Acts as a flavor enhancer and a dough conditioner.[5]

-

Industrial Chemistry: It has been investigated as an effective corrosion inhibitor for copper in acidic solutions.[14]

Caption: Diverse applications of L-cysteine methyl ester hydrochloride.

Conclusion

L-cysteine methyl ester hydrochloride is a compound of significant scientific and commercial interest, underscored by its distinct physicochemical properties. Its high solubility, defined crystalline structure, and the reactivity of its thiol and amine groups form the basis of its widespread utility. A thorough understanding of its solubility profile, stability, and analytical characteristics, as detailed in this guide, is paramount for researchers, scientists, and drug development professionals to harness its full potential in their respective fields.

References

-

Fengchen Group Co., Ltd. (n.d.). L-Cysteine Methyl Ester Hcl BP EP USP CAS 18598-63-5. Fengchen. Available at: [Link]

-

Journal of Chemical & Engineering Data. (2020). Solubility Behavior and Polymorphism of l-Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems. ACS Publications. Available at: [Link]

-

De Marino, S., Festa, C., Iorizzi, M., & Zollo, F. (2017). L-Cysteine (3-Nitrophenyl)methyl Ester Hydrochloride: A New Chiral Reagent in the Sugar Analysis. Letters in Organic Chemistry, 14(2). Bentham Science. Available at: [Link]

-

ResearchGate. (2017). (PDF) L-Cysteine (3-Nitrophenyl)methyl Ester Hydrochloride: A New Chiral Reagent in the Sugar Analysis. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). L-Cysteine, methyl ester. PubChem Compound Database. Available at: [Link]

-

European Union Reference Laboratory for Feed Additives. (2019). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Available at: [Link]

-

International Journal of Corrosion and Scale Inhibition. (2021). L-Cysteine methyl ester hydrochloride: A new corrosion inhibitor for copper in nitric acid. Available at: [Link]

Sources

- 1. CAS 18598-63-5: L-Cysteine, methyl ester, hydrochloride [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 4. L-Cysteine methyl ester hydrochloride | 18598-63-5 [chemicalbook.com]

- 5. L-Cysteine Methyl Ester Hcl BP EP USP CAS 18598-63-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. CAS # 18598-63-5, L-Cysteine methyl ester hydrochloride, Methyl cysteine hydrochloride - chemBlink [chemblink.com]

- 7. L-Cysteine Methyl Ester Hydrochloride | 18598-63-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 13. L-Cysteine, methyl ester | C4H9NO2S | CID 29145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Investigating the Antioxidant Properties of L-cysteine methyl ester hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular capacity to neutralize them, is a significant contributor to the pathophysiology of numerous diseases. L-cysteine and its derivatives have garnered considerable attention as therapeutic agents due to their ability to enhance endogenous antioxidant defenses. This technical guide provides a comprehensive exploration of the antioxidant potential of L-cysteine methyl ester hydrochloride, a highly bioavailable precursor to the master antioxidant, glutathione. We will delve into its mechanisms of action, including direct radical scavenging and its role in critical signaling pathways, present available quantitative data, and provide detailed experimental protocols for its evaluation. This document serves as a thorough resource for researchers and drug development professionals interested in harnessing the therapeutic potential of L-cysteine methyl ester hydrochloride.

Introduction: The Critical Role of L-cysteine methyl ester hydrochloride in Mitigating Oxidative Stress

L-cysteine is a semi-essential amino acid that plays a central role in protecting cells from oxidative damage.[1] Its thiol group (-SH) makes it a potent nucleophile and a direct scavenger of free radicals.[1] However, the therapeutic application of L-cysteine can be hampered by its relatively low bioavailability. L-cysteine methyl ester hydrochloride, an esterified form of L-cysteine, offers a significant advantage by exhibiting enhanced cell permeability.[1] This increased lipophilicity allows for more efficient transport across cell membranes, leading to higher intracellular cysteine concentrations.[1]

The primary antioxidant function of L-cysteine methyl ester hydrochloride is rooted in its role as a direct precursor to glutathione (GSH), the most abundant endogenous antioxidant.[1] Once inside the cell, the methyl ester group is hydrolyzed, releasing L-cysteine, which is the rate-limiting amino acid in the synthesis of GSH. By increasing the intracellular pool of cysteine, L-cysteine methyl ester hydrochloride effectively boosts GSH levels, thereby enhancing the cell's capacity to neutralize ROS and detoxify harmful electrophiles.[1]

Mechanisms of Antioxidant Action

The antioxidant capabilities of L-cysteine methyl ester hydrochloride are multifaceted, stemming from the unique biochemistry of its thiol group and its function as a glutathione precursor.

The Pivotal Role of the Thiol Group

The sulfur biochemistry of the thiol group provides cysteine with highly specialized and unique features, enabling it to serve a variety of functions in the cell.[2][3] Thiols are sulfur-containing organic compounds that are involved in numerous intracellular activities, including antioxidant defense, which can prevent tissue damage by minimizing the toxic effects of oxidants.[4] The sulfhydryl group readily donates electrons, making thiols potent reducing agents.[5]

-

Direct Radical Scavenging: The thiol group can directly neutralize reactive oxygen species (ROS), protecting cellular components from oxidative damage.[5]

-

Redox Signaling: Thiol groups are central to redox-regulatory and signaling processes within the cell.[2][3]

-

Protein Structure and Function: Thiols are crucial for protein structure and function through the formation of disulfide bonds, which stabilize protein tertiary and quaternary structures.[5]

Glutathione Synthesis and Replenishment

The cornerstone of L-cysteine methyl ester hydrochloride's antioxidant activity is its ability to drive the synthesis of glutathione.[1] Glutathione (γ-L-glutamyl-L-cysteinyl-glycine, or GSH) is the most abundant non-protein thiol in mammalian cells.[6] Its profound antioxidant and cellular protection capabilities are almost entirely attributable to the nucleophilic sulfhydryl (-SH) group of its cysteine residue.[6]

The synthesis of GSH is a two-step enzymatic process that occurs in the cytosol. By providing a readily available source of intracellular cysteine, L-cysteine methyl ester hydrochloride directly fuels this pathway, leading to a significant increase in cellular GSH levels.[1]

Caption: Intracellular conversion of L-cysteine methyl ester to Glutathione.

In Vitro Evaluation of Antioxidant Capacity

A variety of established chemical assays can be employed to quantify the antioxidant potential of L-cysteine methyl ester hydrochloride. These assays are based on either hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.[7]

Common In Vitro Antioxidant Assays

| Assay | Principle | Wavelength | Key Considerations |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is observed as a color change from purple to yellow.[7][8] | 515-517 nm[7] | Simple, rapid, and requires small sample amounts.[9] The DPPH reagent has a preference for hydrophobic solvents.[7] |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Measures the scavenging of the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is proportional to the antioxidant concentration. | 734 nm | Applicable to both hydrophilic and lipophilic antioxidants.[7] |

| FRAP (Ferric Reducing Antioxidant Power) | Assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[7][10] | 593 nm[7] | Based on a single electron transfer (SET) mechanism.[10] |

A study on various amino acids indicated that cysteine was the only one to show an antioxidant effect in DPPH and FRAP assays, while nine out of twenty amino acids, including cysteine, showed antioxidant capacities in the ABTS assay.[11]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standardized method for assessing the DPPH radical scavenging activity of L-cysteine methyl ester hydrochloride.

Materials:

-

L-cysteine methyl ester hydrochloride

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of Test Sample: Prepare a stock solution of L-cysteine methyl ester hydrochloride in methanol and make serial dilutions to obtain a range of concentrations.

-

Assay Procedure:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the test sample dilutions to the respective wells.

-

For the control, add 100 µL of methanol instead of the test sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

Caption: Standard workflow for the DPPH radical scavenging assay.

Cellular Antioxidant Activity

While chemical assays provide valuable initial screening, cell-based assays offer a more biologically relevant assessment of antioxidant efficacy. These assays measure the ability of a compound to protect cells from an induced oxidative challenge.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cells. A pro-oxidant, such as AAPH, is used to induce oxidative stress.

Impact on Intracellular Thiol Levels

The efficacy of L-cysteine methyl ester hydrochloride as a glutathione precursor can be validated by measuring the increase in intracellular thiol levels in cultured cells following treatment. While direct studies on L-cysteine methyl ester hydrochloride are limited, research on its analogs provides valuable insights into its potential as a highly bioavailable cysteine donor and antioxidant.[12]

Safety and Handling

L-cysteine methyl ester hydrochloride is a combustible solid that should be handled with care.[13] It is irritating to the eyes, respiratory system, and skin.[14][15]

Handling Precautions:

-

Avoid all personal contact, including inhalation.[13]

-

Wear protective clothing, gloves, safety glasses, and a dust respirator.[13]

-

Use in a well-ventilated area.[16]

-

Avoid generating dust.[13]

-

Store in a dry, cool, and well-ventilated place in a tightly closed container.[17]

First Aid Measures:

-

Eyes: Immediately flush with fresh running water.[13]

-

Skin: Immediately remove contaminated clothing and flush skin with running water.[13]

-

Inhalation: Remove from the contaminated area and seek fresh air.[13]

-

Ingestion: Clean mouth with water and get medical attention.[17]

Conclusion

L-cysteine methyl ester hydrochloride presents a promising avenue for combating oxidative stress due to its enhanced bioavailability and its dual-action antioxidant mechanism. It acts as a direct scavenger of free radicals via its thiol group and, more importantly, serves as a potent precursor for the synthesis of glutathione, the cornerstone of the cell's endogenous antioxidant defense system. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess its antioxidant properties, paving the way for further investigation into its therapeutic potential in a range of oxidative stress-related pathologies.

References

-

The role of thiols in antioxidant systems. (2019). PubMed Central. Retrieved January 3, 2026, from [Link]

-

The role of thiols in antioxidant systems. (2019). ResearchGate. Retrieved January 3, 2026, from [Link]

-

The role of thiols in antioxidant systems. (2019). PubMed. Retrieved January 3, 2026, from [Link]

-

L-Cysteine ethyl ester hydrochloride Safety Data Sheet. (2025). Thermo Fisher Scientific. Retrieved January 3, 2026, from [Link]

-

Enhancing the in vitro Antioxidant Capacities via the interaction of amino acids. (2025). Journal of Food and Nutrition Research. Retrieved January 3, 2026, from [Link]

-

L-Cysteine methyl ester hydrochloride Safety Data Sheet. (2023). Fisher Scientific. Retrieved January 3, 2026, from [Link]

-

Antioxidant activities of cysteine derivatives against lipid oxidation in anhydrous media. (2017). Taylor & Francis Online. Retrieved January 3, 2026, from [Link]

-

A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (2021). MDPI. Retrieved January 3, 2026, from [Link]

-

Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. (2024). E3S Web of Conferences. Retrieved January 3, 2026, from [Link]

-

In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays of the three methanolic harvested extracts. (2021). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Synergistic Antioxidant Effects of Cysteine Derivative and Sm-Cluster for Food Applications. (2024). MDPI. Retrieved January 3, 2026, from [Link]

-

Efficiency of DPPH and FRAP assays for estimating antioxidant activity and separation of organic acids and phenolic compounds. (2015). African Journal of Biotechnology. Retrieved January 3, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of thiols in antioxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]

- 6. benchchem.com [benchchem.com]

- 7. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cropj.com [cropj.com]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.fr [fishersci.fr]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to the Biological Activities of L-Cysteine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Understanding of L-Cysteine and its Esterification

L-cysteine is a semi-essential amino acid distinguished by its sulfhydryl (-SH) group, which imparts significant nucleophilic and redox-active properties.[1] These characteristics are central to its biological functions, particularly in protein structure and as a precursor to the master antioxidant, glutathione (GSH).[2][3][4] However, the therapeutic utility of L-cysteine can be hampered by its limited bioavailability.[2]

Esterification of L-cysteine to form L-cysteine methyl ester hydrochloride is a strategic chemical modification.[5] This process enhances its lipophilicity and cell permeability, facilitating more efficient delivery into cells.[6] The hydrochloride salt form further improves its solubility in aqueous solutions, a desirable property for many experimental and pharmaceutical formulations.[5]

Section 2: Core Biological Activities and Mechanisms of Action

The primary biological activities of L-cysteine methyl ester hydrochloride stem from its role as a proficient precursor to intracellular L-cysteine.[7] Once inside the cell, the methyl ester group is hydrolyzed, releasing L-cysteine to participate in various cellular processes.[7]

Antioxidant and Cytoprotective Effects

The cornerstone of L-cysteine methyl ester hydrochloride's biological activity is its potent antioxidant function, primarily through the replenishment of intracellular glutathione (GSH).[2][4] GSH is a critical tripeptide that directly neutralizes reactive oxygen species (ROS) and is a vital cofactor for antioxidant enzymes.[3] By increasing the intracellular pool of L-cysteine, the rate-limiting amino acid in GSH synthesis, its methyl ester derivative effectively boosts the cell's capacity to combat oxidative stress.[2]

Beyond its role in GSH synthesis, the thiol group of the released cysteine can directly scavenge free radicals.[2] This dual-action mechanism—direct radical scavenging and bolstering the endogenous antioxidant system—underpins its significant cytoprotective effects.

dot

Caption: Intracellular conversion of L-cysteine methyl ester and its role in GSH synthesis.

Mucolytic and Respiratory Effects

L-cysteine methyl ester hydrochloride is recognized for its mucolytic properties, where it helps to break down and reduce the viscosity of mucus.[8][9] This action is beneficial in respiratory conditions characterized by excessive or thick mucus production.[10][11] It stimulates the secretory activity of tracheal cells and the synthesis of mucinous glycoproteins in submucosal glands, contributing to its phlegmolytic effects.[10][12]

Interestingly, research has also shown that L-cysteine methyl ester hydrochloride can counteract the respiratory depressant effects of opioids like morphine without significantly affecting their analgesic properties.[10][13] This suggests a potential role in improving the safety profile of opioid-based therapies.[7]

Section 3: Experimental Validation of Biological Activities

A robust assessment of L-cysteine methyl ester hydrochloride's biological activities requires a combination of in vitro chemical and cell-based assays.

In Vitro Antioxidant Capacity Assays

These assays provide a direct measure of the compound's ability to scavenge free radicals.

| Assay | Principle | Key Insights |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[14][15] | Provides a rapid and straightforward assessment of radical scavenging activity. Cysteine is one of the few amino acids that shows a strong effect in this assay.[16] |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay | Involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a loss of color.[14] | This assay is applicable to both hydrophilic and lipophilic antioxidants and is less prone to interference than the DPPH assay.[14] |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which forms a colored complex.[15] | Indicates the reducing power of the compound, a key aspect of its antioxidant potential.[15] |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a stock solution of L-cysteine methyl ester hydrochloride in a suitable solvent (e.g., methanol or water).

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of the L-cysteine methyl ester hydrochloride solution to different wells.

-

Add 100 µL of the DPPH solution to each well.

-

As a control, add 100 µL of the solvent instead of the sample solution to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.[15]

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

-

Cell-Based Assays for Cytoprotection and Anti-inflammatory Effects

Cellular assays are crucial for understanding the biological relevance of a compound's activity in a more complex physiological context.[15]

3.2.1 Assessment of Cytoprotective Effects

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture and Treatment:

-

Seed cells (e.g., human keratinocytes or macrophages) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Induce oxidative stress by treating the cells with an agent like hydrogen peroxide (H₂O₂) for a specified duration.

-

In parallel, treat another set of cells with both H₂O₂ and varying concentrations of L-cysteine methyl ester hydrochloride. Include a control group with untreated cells and a group treated only with L-cysteine methyl ester hydrochloride to assess its intrinsic toxicity.

-

-

MTT Assay:

-

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

-

Data Analysis:

-

Measure the absorbance at a wavelength of 570 nm.

-

Express cell viability as a percentage relative to the untreated control group.

-

3.2.2 Evaluation of Anti-inflammatory Activity

Experimental Protocol: Measurement of Pro-inflammatory Cytokines

-

Cell Stimulation:

-

Cytokine Measurement:

-

After a 24-hour incubation period, collect the cell culture supernatant.

-

Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[17]

-

-

Data Analysis:

-

Compare the cytokine levels in the L-cysteine methyl ester hydrochloride-treated groups to the LPS-stimulated control group to determine the inhibitory effect.

-

dot

Caption: Workflow for assessing the anti-inflammatory effects of L-cysteine methyl ester hydrochloride.

Section 4: Applications in Research and Drug Development

The diverse biological activities of L-cysteine methyl ester hydrochloride position it as a valuable compound in several areas of research and development.

-

Pharmaceutical Development: Its antioxidant and mucolytic properties make it a candidate for developing treatments for respiratory disorders and conditions associated with oxidative stress.[4][8][9] It is also explored for its potential to mitigate the side effects of other drugs, such as opioids.[7][10]

-

Biochemical Research: It serves as a crucial reagent in peptide synthesis and protein modification studies.[4] Its reducing properties are also utilized in various biochemical assays.[4][7]

-

Cell Culture: L-cysteine methyl ester hydrochloride is often included in cell culture media to enhance cell growth and viability, which is particularly important for biotechnological applications.[4]

-

Nanotechnology: The compound has been used in the synthesis and stabilization of nanoparticles, particularly gold nanoparticles, for potential biomedical applications.[7][18]

Section 5: Conclusion and Future Directions

L-cysteine methyl ester hydrochloride is a versatile molecule with a well-defined set of biological activities centered around its function as an efficient L-cysteine prodrug. Its potent antioxidant, cytoprotective, and mucolytic effects have been demonstrated through a variety of established in vitro and cellular assays. For researchers and drug development professionals, this compound offers a promising avenue for therapeutic intervention in a range of pathologies underpinned by oxidative stress and inflammation.

Future research should focus on in vivo studies to further validate its efficacy and safety profile for specific therapeutic applications. Additionally, exploring its synergistic effects with other therapeutic agents could unlock new treatment paradigms. The continued investigation into the nuanced mechanisms of action of L-cysteine methyl ester hydrochloride will undoubtedly pave the way for its broader application in medicine and biotechnology.

References

-

L-Cysteine, methyl ester. PubChem. Available at: [Link]

-

Smart cellular assays to study inflammatory skin disorders. AXXAM. Available at: [Link]

-

Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. PubMed. Available at: [Link]

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Available at: [Link]

-

In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]

-

Antioxidant activities of cysteine derivatives against lipid oxidation in anhydrous media. Taylor & Francis Online. Available at: [Link]

-

Antioxidant Interactions between S-allyl-L-cysteine and Polyphenols Using Interaction Index and Isobolographic Analysis. MDPI. Available at: [Link]

-

Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments. PubMed Central. Available at: [Link]

-

Enhancing the in vitro Antioxidant Capacities via the interaction of amino acids. Available at: [Link]

-

A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Available at: [Link]

-

L-cysteine methyl ester overcomes the deleterious effects of morphine on ventilatory parameters and arterial blood-gas chemistry in unanesthetized rats. PubMed Central. Available at: [Link]

-

Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. MDPI. Available at: [Link]

-

Multifaceted Effects of L-Cysteine, L-Ascorbic Acid, and Their Derivatives on the Viability and Melanin Synthesis of B16/F10 Cells under Different Conditions. MDPI. Available at: [Link]

-

Characterization of L-cysteine methyl ester hydrochloride–stabilized gold nanoparticles. ResearchGate. Available at: [Link]

-

L-Cysteine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. Available at: [Link]

-

Cysteine methyl ester. Wikipedia. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 18598-63-5: L-Cysteine, methyl ester, hydrochloride [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. Buy L-CYSTEINE METHYL ESTER HYDROCHLORIDE | 871018-11-0 [smolecule.com]

- 8. L-Cysteine, methyl ester | C4H9NO2S | CID 29145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cysteine methyl ester - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. L-Cysteine methyl ester hydrochloride | CAS#:18598-63-5 | Chemsrc [chemsrc.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. L-cysteine methyl ester overcomes the deleterious effects of morphine on ventilatory parameters and arterial blood-gas chemistry in unanesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]